

# analytical methods for N-(2-hydroxy-2-methylpropyl)benzamide characterization

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## Compound of Interest

Compound Name:	<i>N</i> -(2-hydroxy-2-methylpropyl)benzamide
CAS No.:	33561-46-5
Cat. No.:	B13105578

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Title: Comprehensive Analytical Characterization of **N-(2-hydroxy-2-methylpropyl)benzamide**: UPLC-MS, NMR, and FTIR Workflows

**Executive Summary** This application note outlines the robust analytical characterization of **N-(2-hydroxy-2-methylpropyl)benzamide** (C<sub>11</sub>H<sub>15</sub>NO<sub>2</sub>). This specific amide derivative serves as a critical structural motif and intermediate in the synthesis of novel p38 kinase inhibitors, which are actively investigated for the treatment of Facioscapulohumeral muscular dystrophy (FSHD)[1]. By integrating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR), this guide provides a comprehensive, self-validating workflow compliant with the latest ICH Q2(R2) analytical validation guidelines[2].

## Scientific Context & Analyte Properties

**N-(2-hydroxy-2-methylpropyl)benzamide** features a benzamide core substituted with a sterically hindered tertiary alcohol.

- Molecular Formula: C<sub>11</sub>H<sub>15</sub>NO<sub>2</sub>
- Exact Mass: 193.1103 Da
- Key Functional Groups: Aromatic ring, secondary amide (hydrogen bond donor/acceptor), and a tertiary hydroxyl group.

Understanding these physicochemical properties is critical for method development. The amide and hydroxyl groups dictate the molecule's polarity and ionization efficiency in electrospray ionization (ESI), while the steric hindrance around the hydroxyl group influences its susceptibility to dehydration during mass spectrometric collision-induced dissociation (CID).

## Purity and Mass Profiling: UPLC-MS/MS Protocol

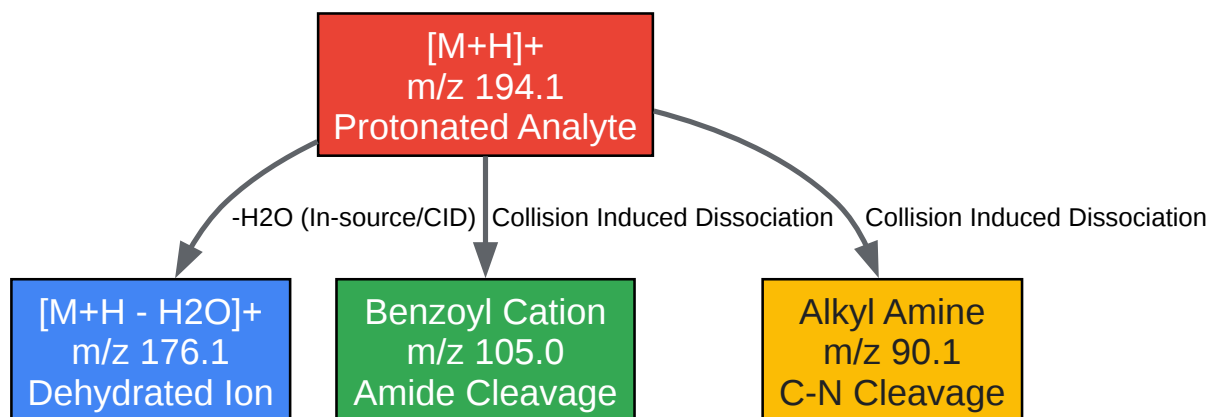
**Scientific Rationale (Causality)** A sub-2-micron BEH (Ethylene Bridged Hybrid) C18 column is selected to withstand high backpressures and provide superior peak capacity for separating the active pharmaceutical ingredient (API) from closely related synthetic impurities[3]. The mobile phase incorporates 0.1% formic acid to act as a proton source, significantly enhancing the ionization efficiency of the secondary amide in positive ESI mode. A rapid gradient to 99% organic solvent ensures the elution of highly retained hydrophobic impurities, preventing column fouling[3].

**Self-Validating System Suitability Test (SST)** Before sample analysis, inject a 10 µg/mL reference standard six consecutive times. The system is deemed suitable for analysis only if the retention time %RSD is ≤ 1.0%, peak area %RSD is ≤ 2.0%, and the USP tailing factor is between 0.9 and 1.2.

### Step-by-Step Methodology

- **Sample Preparation:** Dissolve 1.0 mg of **N-(2-hydroxy-2-methylpropyl)benzamide** in 1.0 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock. Dilute to 10 µg/mL using the initial mobile phase conditions to prevent solvent-mismatch peak distortion.
- **Chromatographic Conditions:**
  - **System:** Waters Acquity UPLC with PDA and Tandem Mass Spectrometer[3].

- Column: Acquity BEH C18 (1.7  $\mu\text{m}$ , 2.1 x 50 mm).
- Column Temperature: 60 °C (Reduces mobile phase viscosity, improving mass transfer and peak shape)[3].
- Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
- Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
- Gradient: 1% B (0.0 - 0.2 min)  $\rightarrow$  99% B (1.6 min)  $\rightarrow$  99% B (2.0 min)  $\rightarrow$  1% B (2.1 min)  $\rightarrow$  Re-equilibrate (3.0 min)[3].
- Flow Rate: 0.8 mL/min.
- Injection Volume: 1.0  $\mu\text{L}$ .
- MS Parameters (Positive ESI):
  - Capillary Voltage: 3.0 kV.
  - Cone Voltage: 25 V (Optimized specifically to prevent premature in-source fragmentation of the tertiary alcohol).
  - Desolvation Temperature: 400 °C.



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ESI-MS/MS positive ion fragmentation pathways for **N-(2-hydroxy-2-methylpropyl)benzamide**.

## Structural Elucidation: NMR and FTIR Workflows

Scientific Rationale (Causality) For NMR, DMSO-d<sub>6</sub> is explicitly chosen over CDCl<sub>3</sub>. The strong hydrogen-bonding capability of DMSO effectively slows the chemical exchange of the amide (N-H) and hydroxyl (O-H) protons, allowing them to be observed as distinct, quantifiable peaks rather than broad, indistinguishable baseline humps. For FTIR, Attenuated Total Reflectance (ATR) is utilized to eliminate the need for KBr pellet pressing, preventing atmospheric moisture absorption that could mask the critical tertiary alcohol O-H stretch.

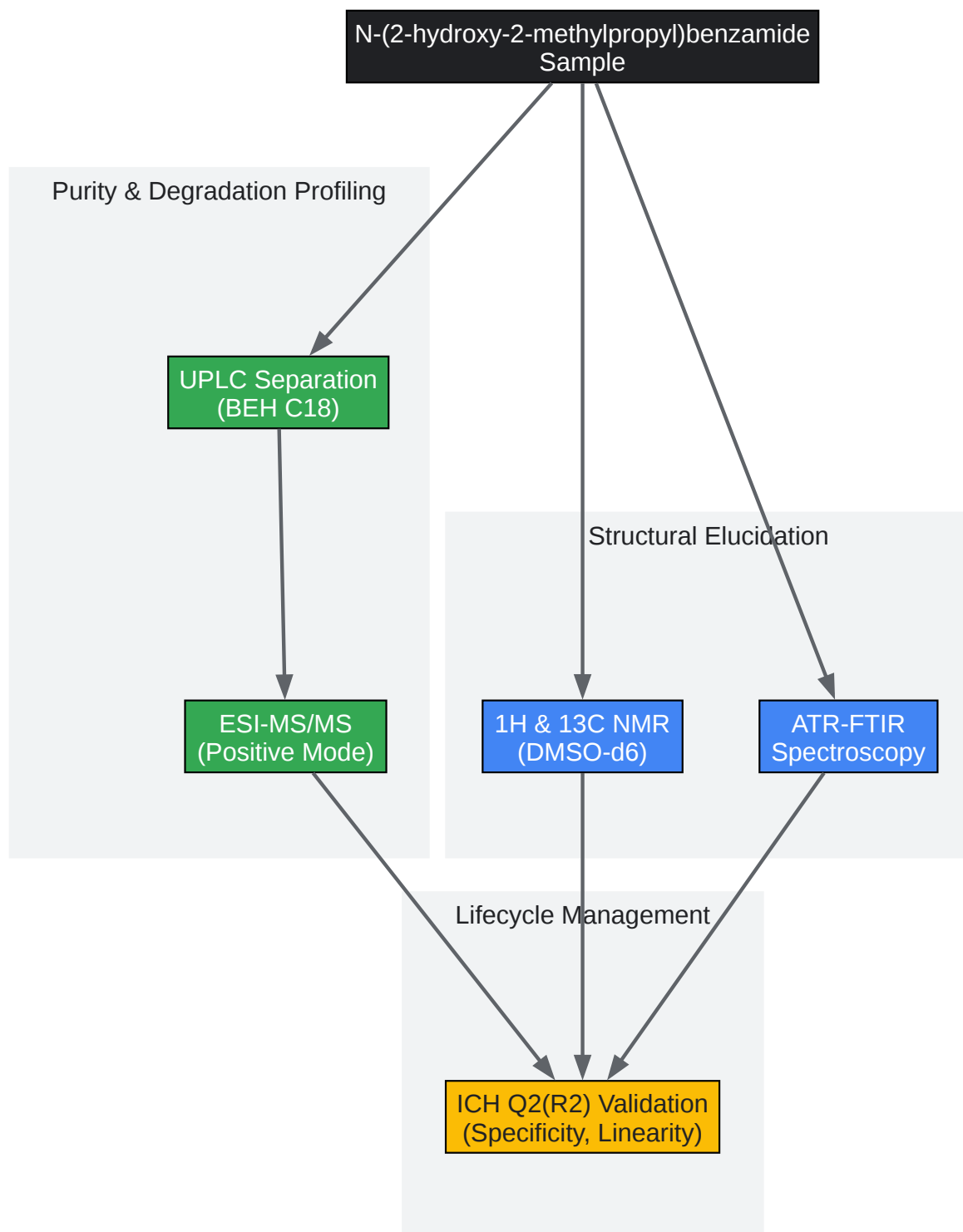
### Step-by-Step Methodology

- **<sup>1</sup>H & <sup>13</sup>C NMR:**
  - Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d<sub>6</sub> containing 0.03% v/v TMS as an internal standard.
  - Acquire <sup>1</sup>H NMR at 400 MHz (16 scans, relaxation delay 2s) and <sup>13</sup>C NMR at 100 MHz (1024 scans, relaxation delay 2s).
  - Self-Validation: Ensure the TMS peak is sharp and set precisely to  $\delta$  0.00 ppm. The integral ratio of the gem-dimethyl protons ( $\delta$  ~1.10) to the aromatic protons must be exactly 6:5.
- **ATR-FTIR:**
  - Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).
  - Place 2-3 mg of the solid powder directly onto the crystal and apply uniform pressure using the anvil.
  - Acquire 32 scans from 4000 to 400 cm<sup>-1</sup> at a resolution of 4 cm<sup>-1</sup>.
  - Self-Validation: The baseline must be flat, and the maximum absorbance should not exceed 1.2 A.U. to ensure linearity of the Beer-Lambert response.

## Method Validation & Forced Degradation (ICH Q2(R2) Compliant)

To ensure the analytical procedure is fit for its intended purpose throughout the drug development lifecycle, a forced degradation study must be executed to prove the method is stability-indicating[4].

- Acid/Base Hydrolysis: Expose the sample to 1N HCl and 1N NaOH at 60 °C for 24 hours. The amide bond is highly susceptible to hydrolysis under these conditions, yielding benzoic acid and 1-amino-2-methylpropan-2-ol.
- Oxidation: Expose the sample to 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.
- Validation Criteria: Per ICH Q2(R2) guidelines[4], the mass balance (sum of API and degradants) must be ~100%, and the API peak must be baseline resolved (Resolution > 1.5) from all resulting degradation products.



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Comprehensive analytical workflow mapping structural elucidation to ICH Q2(R2) validation.

## Quantitative Data & Expected Results Summary

The following table summarizes the expected quantitative analytical benchmarks for a highly pure (>99.5%) batch of **N-(2-hydroxy-2-methylpropyl)benzamide**.

Analytical Technique	Parameter / Feature	Expected Result / Assignment
UPLC-PDA	Retention Time (tR)	~1.15 min (Gradient dependent)
ESI-MS (Scan)	Precursor Ion [M+H] <sup>+</sup>	m/z 194.1
ESI-MS/MS (Product)	Major Fragments	m/z 176.1 (-H <sub>2</sub> O), 105.0 (Benzoyl), 90.1 (Alkyl)
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 8.30 ppm (t, 1H)	Amide N-H (Coupled to adjacent CH <sub>2</sub> )
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 4.50 ppm (s, 1H)	Tertiary O-H (Exchangeable)
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 1.10 ppm (s, 6H)	Geminal dimethyl groups (-C(CH <sub>3</sub> ) <sub>2</sub> )
ATR-FTIR	3300 - 3400 cm <sup>-1</sup>	Broad overlapping O-H and N-H stretches
ATR-FTIR	1640 cm <sup>-1</sup>	Amide I band (C=O stretch)

## References

- Title: WO2019071147A1 - P38 kinase inhibitors reduce dux4 and downstream gene expression for the treatment of fshd[1] Source: Google Patents URL:
- Title: AU 2012244859 B2 - Standard Patent[3] Source: Google Patents URL:
- Title: Validation of Analytical Procedures Q2(R2)[2] Source: International Council for Harmonisation (ICH) URL:[[Link](#)]
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline[4] Source: European Medicines Agency (EMA) URL:[[Link](#)]

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## Sources

- [1. WO2019071147A1 - P38 kinase inhibitors reduce dux4 and downstream gene expression for the treatment of fshd - Google Patents \[patents.google.com\]](#)
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- [3. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
- [4. ICH Q2\(R2\) Validation of analytical procedures - Scientific guideline | European Medicines Agency \(EMA\) \[ema.europa.eu\]](#)
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